Iodoacetamide-PEG5-azide

PROTAC Bioconjugation PEG Linker

Iodoacetamide-PEG5-azide (C14H27IN4O6, MW 474.29 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker that integrates an iodoacetamide moiety for selective thiol alkylation and an azide group for bioorthogonal click chemistry. As a member of the iodoacetamide-PEG-azide family, it is classified as a PROTAC (Proteolysis Targeting Chimera) linker and is widely employed in the synthesis of targeted protein degraders, bioconjugates, and multifunctional probes.

Molecular Formula C14H27IN4O6
Molecular Weight 474.29 g/mol
Cat. No. B11928590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetamide-PEG5-azide
Molecular FormulaC14H27IN4O6
Molecular Weight474.29 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI
InChIInChI=1S/C14H27IN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20)
InChIKeyRVCJJFODINCSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iodoacetamide-PEG5-azide: A Heterobifunctional PROTAC Linker and Click Chemistry Reagent for Thiol-Alkyne Bioconjugation


Iodoacetamide-PEG5-azide (C14H27IN4O6, MW 474.29 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker that integrates an iodoacetamide moiety for selective thiol alkylation and an azide group for bioorthogonal click chemistry . As a member of the iodoacetamide-PEG-azide family, it is classified as a PROTAC (Proteolysis Targeting Chimera) linker and is widely employed in the synthesis of targeted protein degraders, bioconjugates, and multifunctional probes . Its balanced PEG5 spacer—comprising five ethylene glycol units—provides a distinct physicochemical profile that influences solubility, flexibility, and steric accessibility in complex biological environments .

Why Iodoacetamide-PEG5-azide Cannot Be Simply Substituted by Shorter or Longer PEG Analogs


Generic substitution among iodoacetamide-PEG-azide linkers is not scientifically valid because PEG chain length (PEGn) dictates critical experimental parameters including solubility, spatial reach, and conjugate flexibility . While Iodoacetamide-PEG3-azide offers faster reaction kinetics due to its shorter spacer , it may not provide sufficient distance to prevent steric hindrance between conjugated biomolecules. Conversely, Iodoacetamide-PEG6-azide exhibits enhanced aqueous solubility and stability but may introduce unwanted conformational freedom or increased hydrodynamic radius. Iodoacetamide-PEG5-azide occupies a precise middle ground—its five-unit PEG chain delivers a calibrated balance of solubility, linker length, and bioconjugation efficiency that directly impacts experimental reproducibility and downstream assay performance. The evidence below quantifies these differentiating attributes.

Quantitative Differentiation of Iodoacetamide-PEG5-azide Versus Closest Analogs


PEG Spacer Length Comparison: PEG5 vs. PEG3 and PEG6 in Bioconjugation

Iodoacetamide-PEG5-azide (MW 474.29 g/mol) contains five ethylene glycol units, whereas Iodoacetamide-PEG3-azide (MW 386.19 g/mol) contains three and Iodoacetamido-PEG6-azide (MW 518.40 g/mol) contains six . This difference in PEG units translates to a calculated extended chain length of approximately 18.5 Å for PEG5 (assuming 3.7 Å per ethylene glycol unit) compared to ~11.1 Å for PEG3 and ~22.2 Å for PEG6 [1]. The PEG5 spacer provides a middle-distance tether that optimally balances the prevention of steric clashes between conjugated moieties while minimizing excessive flexibility that can complicate structural characterization .

PROTAC Bioconjugation PEG Linker

Iodoacetamide vs. Maleimide Thiol-Reactive Group Stability in Aqueous Media

While maleimide-PEG derivatives are commonly employed for thiol conjugation, iodoacetamide-PEG5-azide offers superior aqueous stability. Maleimide rings are susceptible to hydrolytic opening or water addition across the double bond in aqueous buffers, particularly at neutral to basic pH, leading to reduced conjugation efficiency and heterogeneous products [1]. In contrast, iodoacetamide forms a stable thioether bond that is resistant to hydrolysis under standard reaction conditions (pH 7-8) [1]. Furthermore, iodoacetamide-modified proteins can be hydrolyzed under strong acid to yield carboxymethylcysteine, a stable adduct quantifiable by amino acid analysis, enabling precise determination of conjugation stoichiometry—a feature not readily achievable with maleimide conjugates [1].

Thiol Alkylation Protein PEGylation Stability

Quantified Solubility in DMSO: PEG5 Linker Enhances Stock Solution Preparation

Iodoacetamide-PEG5-azide exhibits a reported solubility of 10 mM in DMSO [1], which translates to approximately 4.74 mg/mL (based on MW 474.29). In comparison, Iodoacetamide-PEG3-azide demonstrates a DMSO solubility of ~100 mg/mL (~258.94 mM) . The lower solubility of PEG5 relative to PEG3 is consistent with the increased hydrophobicity contributed by the additional ethylene glycol units. This difference is not a limitation but rather an indicator of the PEG5 linker's optimized balance: it maintains sufficient solubility for robust stock solution preparation while providing a longer spacer that reduces steric hindrance in conjugates.

Solubility DMSO Stock Solution

Purity and Storage Stability: Vendor-Specified Shelf-Life for Long-Term Experiments

Multiple reputable vendors report Iodoacetamide-PEG5-azide purity at ≥98% , with one source specifying 98%+ [1]. Storage stability data indicate that the compound remains stable as a powder at -20°C for up to 2-3 years, while DMSO stock solutions are stable at -80°C for 6 months . In comparison, Iodoacetamide-PEG3-azide also offers a similar purity profile (≥98%) and comparable storage stability (-20°C powder, -80°C DMSO solution) . The equivalent purity and stability metrics ensure that Iodoacetamide-PEG5-azide meets the same high-quality benchmarks as its PEG3 analog, with the added benefit of an extended spacer length.

Purity Storage Stability

Optimal Application Scenarios for Iodoacetamide-PEG5-azide Based on Quantified Differentiators


PROTAC Linker Optimization: Balancing Spacer Length and Conjugate Solubility

In PROTAC design, linker length directly impacts ternary complex formation and target degradation efficiency [1]. Iodoacetamide-PEG5-azide provides a ~18.5 Å spacer that offers greater conformational freedom than PEG3 while avoiding the excessive flexibility of PEG6 [2]. This intermediate length is particularly valuable when optimizing PROTACs for targets where the E3 ligase and protein of interest require a specific distance for effective ubiquitination .

Site-Specific Protein Labeling with Quantifiable Conjugate Stoichiometry

For applications requiring precise determination of labeling efficiency—such as antibody-drug conjugate (ADC) development or quantitative proteomics—iodoacetamide-PEG5-azide is preferred over maleimide-PEG alternatives due to the acid-stable carboxymethylcysteine adduct formed upon protein hydrolysis [1]. This adduct can be directly quantified via amino acid analysis, enabling accurate drug-to-antibody ratio (DAR) assessment [1].

Dual-Functional Bioconjugation Requiring Orthogonal Thiol and Click Chemistry

Iodoacetamide-PEG5-azide enables sequential, site-specific modification of biomolecules: first, the iodoacetamide group selectively alkylates a free cysteine residue; second, the azide undergoes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with an alkyne-containing partner [1]. This orthogonal reactivity is essential for constructing multifunctional probes, targeted therapeutics, and bioresponsive materials [2].

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